Uridine 5'-monophosphate disodium salt

概要

説明

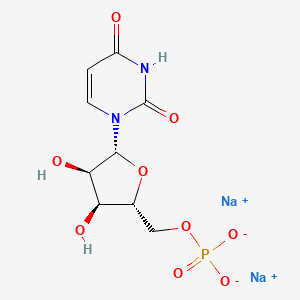

Disodium uridine-5’-monophosphate is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like RNA, phospholipids, and glycogen . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is crucial for optimal cellular metabolism and physiology across bodily tissues .

準備方法

合成経路と反応条件: ウリジン5'-モノリン酸二ナトリウムの調製には、いくつかのステップが含まれます。

- シチジンモノリン酸またはそのナトリウム塩と亜硝酸ナトリウムを脱イオン水と混合します。

- 酸または酸無水物を滴下して加え、反応を最大6時間進行させます。

- 反応溶液のpHを6.4〜7.2に調整して粗生成物を得ます。

- エチルアルコールを使用して粗生成物を結晶化およびろ過します。

- 有機溶媒で生成物を再結晶化して、純粋なウリジン5'-モノリン酸二ナトリウムを得ます .

工業生産方法: 工業生産では、通常、発酵と生触媒プロセスが用いられます。 たとえば、サッカロミセス・セレビシエは、解糖系とペントースリン酸経路間の代謝流を再分配することにより、オロチン酸からウリジン5'-モノリン酸を産生するために使用できます .

化学反応の分析

反応の種類: ウリジン5'-モノリン酸二ナトリウムは、次のようなさまざまな化学反応を起こします。

- 金属イオンとの配位: これは、カチオン性およびアニオン性ミセルの存在下で、三価のランタノイドイオン(La、Pr、Nd、Sm、Eu、Gdなど)と錯体を形成します .

- リン酸化: ウリジン二リン酸およびウリジン三リン酸を形成するためにリン酸化することができます .

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

ウリジン5'-モノリン酸二ナトリウムは、幅広い科学研究への応用があります。

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHNNaOP

- Molecular Weight : 368.14 g/mol

- CAS Number : 3387-36-8

UMP is a crystalline compound that serves as a precursor in the biosynthesis of RNA and is involved in the regulation of gene expression. It is incorporated into RNA molecules during transcription, forming phosphodiester linkages between nucleotides, which are essential for RNA structure and function .

Neurobiological Applications

Uridine 5'-monophosphate has been extensively studied for its effects on cognitive function and neurodevelopment:

- Cognitive Enhancement : Research indicates that UMP supplementation can enhance cognitive functions by increasing dopamine release in aged rats. A study found that potassium-evoked dopamine release was significantly higher in UMP-treated rats compared to controls, suggesting a role in neurotransmitter modulation .

- Neurite Outgrowth : UMP promotes neurite outgrowth in neuronal cells. In experiments with rat PC12 cells, exogenous uridine elevated intracellular levels of cytidine-5'-diphosphate choline (CDP-choline), which is crucial for membrane phospholipid synthesis. This process is vital for neuronal growth and repair .

Metabolic Regulation

Uridine plays a significant role in energy metabolism and feeding behavior:

- Regulation of Food Intake : A recent study demonstrated that oral administration of UMP increases circulating uridine levels, which correlates with hunger and caloric intake. This suggests that UMP may be involved in the negative feedback loop regulating energy balance in humans .

- Lipid Metabolism : UMP has been used to study the effects of pyrimidine synthesis inhibitors on cholesterol and lipid metabolism, indicating its potential role in metabolic disorders .

Tissue Engineering

The applications of UMP extend into materials science, particularly in developing biocompatible materials:

- Hydrogel Formation : UMP can be utilized as a cross-linking agent to prepare thermosensitive chitosan hydrogels. These hydrogels can incorporate graphene oxide as nanofillers, making them suitable for scaffolding in tissue regeneration applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Lei Wang et al., 2005 | Cognitive Function | UMP supplementation increased dopamine release and neurite outgrowth in aged rats (341% vs. 283% basal levels) |

| Soleimani & Gharib, 2014 | Protonation Constants | Investigated solute-solvent interactions affecting UMP's protonation behavior |

| Recent Clinical Trials | Food Behavior | Oral UMP administration increased hunger signals and caloric intake under controlled conditions |

作用機序

ウリジン5'-モノリン酸二ナトリウムは、いくつかのメカニズムを通じて効果を発揮します。

- リン酸化経路: さまざまな生合成プロセスに不可欠なウリジン二リン酸とウリジン三リン酸を形成するためにリン酸化されます .

- 酵素的相互作用: ウリジン-シチジンキナーゼ、ガラクトース-1-リン酸ウリジリル転移酵素、チミジル酸シンターゼなどの酵素と相互作用します .

- 代謝経路: これは、ピリミジン代謝経路に関与しており、そこで5'-ヌクレオチダーゼとウリジンホスホリラーゼによってウリジンとウラシルに分解されます .

類似の化合物:

- ウリジンモノリン酸(UMP): 化合物の非二ナトリウム形 .

- シチジンモノリン酸(CMP): 同じような機能を持つ別のピリミジンヌクレオチド .

- アデノシンモノリン酸(AMP): 細胞代謝で同じような役割を果たすプリンヌクレオチド .

独自性: ウリジン5'-モノリン酸二ナトリウムは、RNA、リン脂質、グリコーゲン合成における特定の役割により独特です . 金属イオンと安定な錯体を形成する能力と、さまざまな生合成経路への関与は、他の類似の化合物とは異なります .

類似化合物との比較

- Uridine monophosphate (UMP): The non-disodium form of the compound .

- Cytidine monophosphate (CMP): Another pyrimidine nucleotide with similar functions .

- Adenosine monophosphate (AMP): A purine nucleotide with similar roles in cellular metabolism .

Uniqueness: Disodium uridine-5’-monophosphate is unique due to its specific role in the synthesis of RNA, phospholipids, and glycogen . Its ability to form stable complexes with metal ions and its involvement in various biosynthetic pathways make it distinct from other similar compounds .

生物活性

Uridine 5'-monophosphate disodium salt (UMP-Na2) is a nucleotide that plays a significant role in various biological processes, including nucleotide metabolism, cellular signaling, and neuroprotection. This article explores the biological activity of UMP-Na2, supported by research findings, case studies, and relevant data tables.

This compound is a crystalline compound with the chemical formula C₉H₁₁N₂O₉PNa₂. It is a derivative of uridine, a nucleoside that forms part of RNA. The disodium salt form enhances its solubility, making it suitable for various biochemical applications.

1. Nucleotide Metabolism

UMP-Na2 is crucial in the de novo synthesis of pyrimidine nucleotides. Human uridine 5'-monophosphate synthase (HsUMPS) catalyzes the final steps in this biosynthetic pathway, which involves the conversion of orotate to UMP through a series of enzymatic reactions . The enzyme exists in two distinct states: a dimeric form that is enzymatically active and a polymeric form that may serve as a metabolic reservoir .

2. Neuroprotective Effects

Research indicates that UMP-Na2 supplementation can enhance cognitive function and promote neurite outgrowth in neuronal cells. In studies involving aged rats, dietary UMP significantly increased potassium-evoked dopamine release and improved levels of neurofilament proteins associated with neurite growth . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

3. Regulation of Food Intake

Recent studies have shown that oral administration of UMP can influence feeding behavior. In controlled trials, doses of UMP increased circulating uridine levels, correlating with enhanced hunger and caloric intake among participants . This establishes UMP's role as a modulator of energy balance.

Applications in Research and Medicine

UMP-Na2 has diverse applications across various fields:

- Biochemical Research : It serves as a key component in studying nucleotide metabolism and cellular signaling pathways .

- Pharmaceutical Development : UMP is utilized in synthesizing RNA-based drugs, potentially offering therapeutic benefits against viral infections and genetic disorders .

- Neuroscience : It aids in exploring neuroprotective strategies and cognitive enhancement therapies .

- Cell Culture : Commonly added to culture media to support cell growth and maintenance, enhancing experimental outcomes .

- Metabolic Studies : Valuable for researching metabolic disorders such as diabetes and obesity due to its role in energy metabolism .

Case Studies

特性

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURVIXMFFSNONZ-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342721 | |

| Record name | Disodium UMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-36-8, 7545-48-4 | |

| Record name | Uridine monophosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Uridylic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium UMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium uridine-5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE MONOPHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。